4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride
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Overview
Description
4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride is a complex organic compound that features a piperidine and pyrrolidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride typically involves multiple steps. The process begins with the formation of the piperidine and pyrrolidine rings, which are then linked to a benzonitrile moiety. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of Pyrrolidine Ring: This is often synthesized from 1,4-diaminobutane through cyclization.
Linking to Benzonitrile: The piperidine and pyrrolidine rings are then linked to a benzonitrile group through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate and facilitate nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.
Pyrrolidine Derivatives: Similar to pyrrolidine, these compounds are also important in drug discovery.
Uniqueness
4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride is unique due to its specific combination of piperidine and pyrrolidine rings linked to a benzonitrile moiety. This unique structure may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
2613388-25-1 |
---|---|
Molecular Formula |
C17H25Cl2N3 |
Molecular Weight |
342.3 |
Purity |
0 |
Origin of Product |
United States |
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